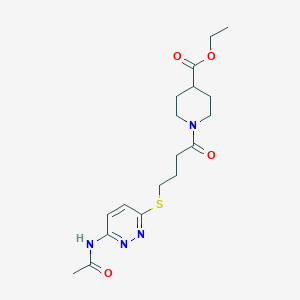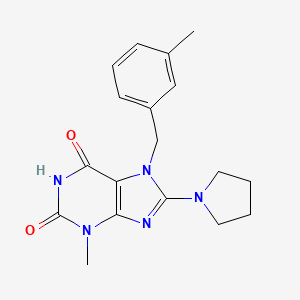
3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound , particularly those within the purine-dione family, involves complex chemical procedures. Studies like that of Mo et al. (2015) detail the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating a multi-step process including NMR and ESI MS characterization for structural confirmation (Mo et al., 2015).
Molecular Structure Analysis
The structural determination of compounds within this chemical family often utilizes advanced techniques like NMR (1H, 13C) and X-ray crystallography. For instance, Lv et al. (2013) confirmed the molecular structure of novel pyrrolidine-2,5-dione derivatives through X-ray crystal structure determination, highlighting the importance of precise structural analysis in understanding the compound's chemical behavior (Lv et al., 2013).
Chemical Reactions and Properties
Purine-dione derivatives exhibit a variety of chemical reactions, largely dependent on their molecular structure. Rahat et al. (1974) discussed the ionization and methylation reactions of purine-6,8-diones, noting how different substituents affect their chemical behavior (Rahat et al., 1974).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Trilleras et al. (2008) explored the hydrogen-bonded chains and rings in related compounds, providing insights into their solid-state properties and the impact of minor substituent changes on hydrogen-bonded structures (Trilleras et al., 2008).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group behavior, is essential for developing applications for these compounds. Dotsenko et al. (2012) demonstrated the construction of complex heterocyclic systems from pyridine derivatives, shedding light on the versatility of such compounds in synthetic chemistry (Dotsenko et al., 2012).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized, focusing on their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. These studies aim at discovering new therapeutic agents, highlighting the compound's potential in pharmacological research (Kim et al., 2004).
Chemical Properties and Reactions
Research on purine-6,8-diones, including studies on their ionization and methylation reactions, provides insights into the chemical behavior of such compounds. Understanding these properties is crucial for designing compounds with desired biological activities (Rahat et al., 1974).
Antagonist and Inhibitory Activities
Compounds with structures related to "3-methyl-7-(3-methylbenzyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their inhibitory activities, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, showcasing their potential in treating diseases like diabetes (Mo et al., 2015).
Molecular Modeling and Drug Design
Studies on human adenosine A3 antagonists based on pyrido[2,1-f]purine-2,4-diones contribute to drug design by providing insights into the molecular interactions and selectivity of these compounds towards specific receptors. This research aids in developing more effective and selective therapeutic agents (Priego et al., 2008).
Propriétés
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-5-7-13(10-12)11-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-8-3-4-9-22/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGKANZHZXZDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrrolidin-1-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

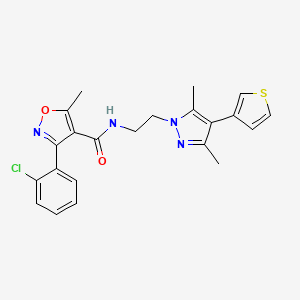

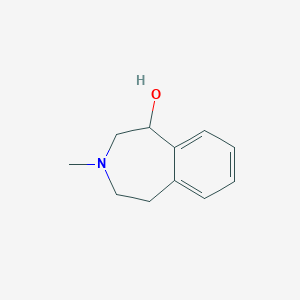

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2490100.png)
![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
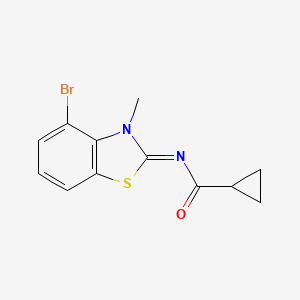
![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
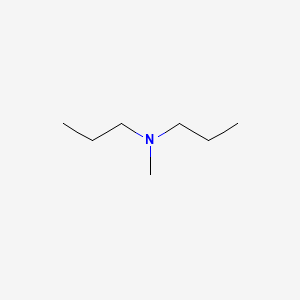

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

